6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride
Description
This compound belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone core substituted with chloro, methyl, and a 4-methylpiperazinylmethyl group. The hydrochloride salt enhances solubility, a critical factor in pharmacological applications.
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2.ClH/c1-11-8-14-16(12(2)17(11)18)13(9-15(21)22-14)10-20-6-4-19(3)5-7-20;/h8-9H,4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUWQVGXWGEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Chromenone Derivatives with Varied Piperazine Substituents
- Compound : 6-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one (C₂₃H₂₅ClN₂O₃, MW 412.91 g/mol)
- Key Difference : The piperazine ring is substituted with a 4-methoxyphenyl group instead of a methyl group.
- Impact :
- The methoxy group may engage in hydrogen bonding or π-π stacking, influencing receptor binding compared to the methyl group in the target compound.
| Property | Target Compound | 4-Methoxyphenyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~425 (estimated) | 412.91 |
| Substituent on Piperazine | Methyl | 4-Methoxyphenyl |
| LogP (Predicted) | Lower | Higher |
Triazole-Substituted Chromenone
- Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
- Key Difference : Replacement of the piperazine group with a hydroxymethyl-triazole moiety.
- Impact :
- Reduced basicity compared to piperazine, likely decreasing solubility in acidic environments.
- The triazole’s hydrogen-bonding capacity may alter target selectivity.
Piperazine-Containing Compounds with Different Cores
2-Pyrazoline Derivatives
- Compound: 3-[4-(4-Methylpiperazin-1-yl)phenyl]-1-(thiophen-3-yl)prop-2-en-1-one Core Structure: Pyrazoline (non-aromatic heterocycle) vs. chromenone (aromatic benzopyrone). Biological Relevance: Demonstrated antileukemic activity, suggesting the piperazine group’s role in cytotoxicity. Structural differences may lead to divergent pharmacokinetics (e.g., metabolic stability).
Phenothiazine Derivatives
- Compound: Trifluoperazine Hydrochloride (TFPH) Core Structure: Phenothiazine (tricyclic system) vs. chromenone. Functional Comparison:
- TFPH is an antipsychotic; its piperazine side chain facilitates dopamine receptor antagonism.
- The target compound’s chromenone core may favor different targets (e.g., kinases or DNA-intercalating agents).
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | 4-Methoxyphenyl Analog | TFPH |
|---|---|---|---|
| Solubility (HCl salt) | High (ionized piperazine) | Moderate | High (HCl salt) |
| LogP | ~2.5 (estimated) | ~3.2 | ~4.1 (lipophilic) |
| Bioavailability | Likely moderate | Reduced due to higher LogP | High (CNS penetration) |
Structural Analysis and Crystallography
- Tools Used : SHELXL (for small-molecule refinement) and Mercury (for crystal packing visualization) are critical for elucidating the target compound’s conformation and intermolecular interactions.
- Key Insights : Piperazine substituents influence crystal packing via hydrogen bonding (e.g., N–H···Cl interactions in hydrochloride salts) and van der Waals forces.
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